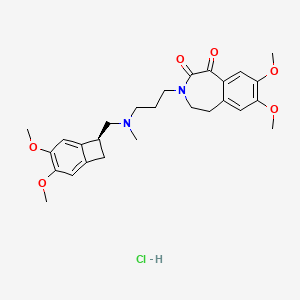

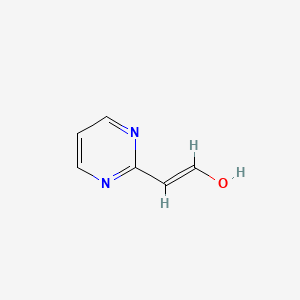

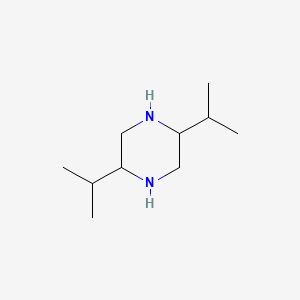

![molecular formula C9H12N2O5S B569457 N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide CAS No. 1351395-66-8](/img/structure/B569457.png)

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 1351395-66-8 and a molecular weight of 260.27 . It is used in scientific research due to its unique properties, making it valuable in fields like medicine and material science.

Molecular Structure Analysis

The molecular structure of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide can be analyzed using various techniques such as X-ray photoelectron spectroscopy (XPS), carbon nuclear magnetic resonance (13C-NMR), and Fourier infrared spectroscopy (FTIR) . These techniques can provide insights into the atomic and electronic structure of the molecule.Physical And Chemical Properties Analysis

N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide should be stored in a dark place, under an inert atmosphere, at room temperature . .科学的研究の応用

Synthesis and Evaluation as Hypoxic Cell Selective Cytotoxic Agents

Nitrobenzenesulfonamides, including those with nitroisopropyl groups, have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro without affecting aerobic cells, suggesting their potential application in targeting hypoxic tumor environments. However, their in vivo efficacy and radiosensitizing activity in solid tumors need further investigation (Saari et al., 1991).

Versatile Means for Secondary Amines and Protection of Amines

2- and 4-Nitrobenzenesulfonamides have been identified as exceptionally versatile intermediates for the preparation of secondary amines through smooth alkylation, followed by easy deprotection. This showcases their utility in synthetic chemistry, particularly in the synthesis of complex organic molecules (Fukuyama et al., 1995).

Hydrolysis Mechanisms

The hydrolysis mechanisms of N-nitrobenzenesulfonamides have been studied, providing insights into their chemical behavior in different environments. Understanding these mechanisms is crucial for their application in various chemical syntheses and potential environmental impact assessments (Cox, 1997).

Supramolecular Assemblies

The solid-state supramolecular assemblies of nitrobenzenesulfonamide derivatives have been explored, revealing their stabilization through hydrogen bonds and C-H∙∙∙π interactions. These findings contribute to the understanding of molecular interactions and could inform the design of new materials with specific properties (Bera et al., 2021).

HNO-Donor Characteristics

Studies on Piloty's acid derivatives, including those with nitrobenzenesulfonamide groups, have highlighted their potential as nitroxyl (HNO) donors under physiological conditions. This has implications for their use in biomedical research, especially considering the unique biological activities of HNO in the cardiovascular system (Aizawa et al., 2013).

Safety and Hazards

The safety information available indicates that N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statement is H302, which typically indicates that the substance is harmful if swallowed .

特性

IUPAC Name |

N-[(2S)-1-hydroxypropan-2-yl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-7(6-12)10-17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,7,10,12H,6H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFFWQKRBIFMNE-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734932 |

Source

|

| Record name | N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1351395-66-8 |

Source

|

| Record name | N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

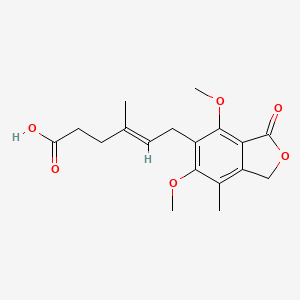

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

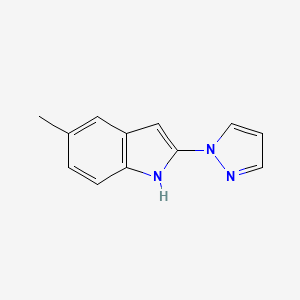

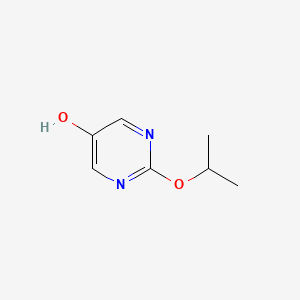

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)